molecular formula C16H19NO3S B2872861 N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338981-84-3

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide

Cat. No.: B2872861
CAS No.: 338981-84-3
M. Wt: 305.39
InChI Key: QCQQGQBFNKWVLJ-UHFFFAOYSA-N
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Description

N-Benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide derivative featuring a benzyl group attached to the nitrogen atom and a substituted benzene ring with methoxy (2,4-positions) and methyl (3-position) groups. Sulfinamides are less oxidized than sulfonamides (S=O vs. SO₂), which influences their electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-14(19-2)9-10-15(16(12)20-3)21(18)17-11-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQGQBFNKWVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfinamide group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy and methyl groups in this compound are electron-donating, which may improve radical scavenging compared to fluorinated nitrones (10b–d) or trifluoroacetamide derivatives (), where electron-withdrawing groups enhance enzyme inhibition .
  • Sulfinamide vs.
3.1 Antioxidant Activity
  • Nitrones 10a–d (): Fluorinated derivatives (10b–d) showed superior DPPH scavenging (64.5–96%) compared to non-fluorinated 10a (57–78%). Lipid peroxidation inhibition was highest for 10a (phenyl) and 10d (4-fluoro-3-methylphenyl).
  • N-Benzyl-2,2,2-trifluoroacetamide () : Exhibited 78.97% antioxidant activity at 1,000 µg/mL, with cupric ion reduction capacity dependent on concentration.
  • Inference for Sulfinamide : The methoxy groups in this compound may enhance radical stabilization similar to nitrones, though direct data is lacking. Its lower oxidation state (sulfinamide vs. nitrone) might reduce reactivity but improve metabolic stability .
3.2 Enzyme Inhibition
  • Nitrone 10c () : Potent LOX inhibitor (IC₅₀ = 10 µM), attributed to the 2,4-difluorophenyl motif.
  • Sulfinamide Potential: The benzyl and methoxy groups may facilitate interactions with enzyme active sites, though fluorinated analogs (e.g., 10c) show higher potency due to stronger electron-withdrawing effects .
3.3 Antimicrobial Activity
  • N-Benzyl-2,2,2-trifluoroacetamide () : Effective against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL).
  • Sulfonamide Derivatives () : N-(2,3-Dimethylphenyl)benzenesulfonamide showed antibacterial activity, likely due to the sulfonamide group’s stability.
  • Sulfinamide Inference : The dimethoxy groups may increase lipophilicity, improving fungal membrane penetration, but direct antimicrobial data is needed .

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